![molecular formula C12H21NO4 B13201817 tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate](/img/structure/B13201817.png)
tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate
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Overview
Description
TERT-BUTYL2-OXO-2-(TETRAHYDRO-2H-PYRAN-4-YL)ETHYLCARBAMATE is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.30 g/mol . It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of TERT-BUTYL2-OXO-2-(TETRAHYDRO-2H-PYRAN-4-YL)ETHYLCARBAMATE involves several steps. One common method includes the reaction of tetrahydro-2H-pyran-4-yl with tert-butyl 2-oxoethylcarbamate under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability .
Chemical Reactions Analysis
TERT-BUTYL2-OXO-2-(TETRAHYDRO-2H-PYRAN-4-YL)ETHYLCARBAMATE undergoes various chemical reactions, including:
Scientific Research Applications
TERT-BUTYL2-OXO-2-(TETRAHYDRO-2H-PYRAN-4-YL)ETHYLCARBAMATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of TERT-BUTYL2-OXO-2-(TETRAHYDRO-2H-PYRAN-4-YL)ETHYLCARBAMATE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
TERT-BUTYL2-OXO-2-(TETRAHYDRO-2H-PYRAN-4-YL)ETHYLCARBAMATE can be compared with other similar compounds such as:
Tetrahydropyran derivatives: These compounds share the tetrahydropyran ring structure but differ in their substituents, leading to variations in their chemical properties and applications.
TERT-BUTYL2-OXO-2-(TETRAHYDRO-2H-PYRAN-4-YL)ETHYLCARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties .
Biological Activity
Tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. The compound contains a carbamate functional group linked to a tert-butyl moiety and an oxan-4-yl group, which contributes to its reactivity and biological activity. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₁H₁₉N₁O₃, with a molecular weight of approximately 213.28 g/mol. The structure includes a cyclic ether (oxane) and a carbonyl group, which enhance its reactivity.
The mechanism of action of this compound primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modifications that alter enzyme activity, making it useful for studying various biochemical pathways. Specifically, the compound is utilized in enzyme-catalyzed reactions and metabolic pathway investigations.
Enzyme Interactions
The compound has been shown to affect enzyme interactions significantly. It can act as both a substrate and an inhibitor in enzymatic assays, providing insights into enzyme function and regulation. For example, studies indicate that it can modulate the activity of specific enzymes involved in metabolic pathways.
Potential Therapeutic Uses
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with biological targets suggests it could be developed into drug candidates aimed at treating various diseases. Research has indicated its efficacy in inhibiting certain viral activities, particularly in the context of Hepatitis C virus inhibitors .
Case Studies
- Enzymatic Activity Modulation : A study demonstrated that this compound could inhibit the activity of specific enzymes involved in metabolic processes, leading to altered cellular responses. This modulation was quantified using standard enzymatic assays.
- Therapeutic Potential Against Hepatitis C : In vitro studies have shown that derivatives of this compound exhibit inhibitory effects on Hepatitis C virus replication. These findings suggest that further development could lead to effective antiviral therapies .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-8-10(14)9-4-6-16-7-5-9/h9H,4-8H2,1-3H3,(H,13,15) |
InChI Key |
RCHYUVWLGRYUCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1CCOCC1 |
Origin of Product |
United States |
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